

biological activity of 6-methoxy-2-methylquinoline-4-thiol

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Compound of Interest

Compound Name: 6-methoxy-2-methylquinoline-4-thiol

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An In-depth Technical Guide on the Biological Activity of **6-Methoxy-2-methylquinoline-4-thiol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of **6-methoxy-2-methylquinoline-4-thiol** and its derivatives, with a focus on its potential as a therapeutic agent. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Biological Activities

6-Methoxy-2-methylquinoline-4-thiol and its analogs have demonstrated a range of biological activities, primarily antimicrobial and anticancer properties. The presence of the thiol group is believed to play a crucial role in its mechanism of action, potentially through covalent interactions with proteins and enzymes, leading to the disruption of cellular processes.^[1]

Antimicrobial Activity

This quinoline derivative has shown efficacy against various bacterial strains, including antibiotic-resistant ones.

Table 1: Minimum Inhibitory Concentration (MIC) of 6-Methoxy-4-methylquinoline-2-thiol Against Various Bacterial Strains

Microbial Strain	MIC (µg/mL)	Reference
Escherichia coli ATCC 35218	15.63	[1]
Staphylococcus aureus ATCC 6538	31.25	[1]
Methicillin-resistant S. aureus	7.81	[1]

Anticancer Activity

In vitro studies have highlighted the potential of **6-methoxy-2-methylquinoline-4-thiol** and related compounds in cancer therapy. A significant aspect of its anticancer effect is its ability to inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells.[1] [2] Furthermore, it has been investigated for its role in inhibiting matrix metalloproteinases (MMPs), which are involved in the progression of ovarian carcinoma.[1]

While specific IC50 values for **6-methoxy-2-methylquinoline-4-thiol** are not readily available in the provided search results, related quinoline and quinazoline derivatives have shown potent antitumor activities. For instance, the 6-aryloxyl substituted quinazoline derivative, compound 4m, exhibited IC50 values of 6.3 nM and 7.5 nM against N87 and H1975 cancer cell lines, respectively.[3] Another related compound, a 4-carboxyl quinoline derivative (9e), was identified as a potent and highly selective COX-2 inhibitor with a COX-2 IC50 of 0.043 µM.[4]

Experimental Protocols

Synthesis of 6-Methoxy-2-arylquinolines

A general method for the synthesis of related 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors has been described.[2]

- **Design and Synthesis:** Analogs are designed based on lead compounds like quinine and flavones. The synthesis can be achieved through various organic chemistry reactions, such as the condensation of anilines with vinyl ethers.[5]
- **Purification and Characterization:** The synthesized compounds are purified using techniques like column chromatography. Their structures are then confirmed using spectroscopic methods such as ¹H NMR and mass spectrometry.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is evaluated against cancer cell lines to determine their potential as anticancer agents.^[2]

- **Cell Culture:** Human cancer cell lines, such as the multidrug-resistant gastric carcinoma cell line EPG85-257RDB and the drug-sensitive gastric carcinoma cell line EPG85-257P, are cultured in appropriate media.^[2]
- **Treatment:** Cells are seeded in 96-well plates and treated with various concentrations of the test compounds.
- **MTT Incubation:** After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
- **Formazan Solubilization:** The resulting formazan crystals are solubilized with a suitable solvent.
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.

P-glycoprotein (P-gp) Inhibition Assay

This assay is used to investigate the ability of the compounds to inhibit the efflux pump P-gp.^[2]

- **Cell Loading:** P-gp-positive cells are loaded with a fluorescent P-gp substrate, such as rhodamine 123.
- **Compound Incubation:** The cells are then incubated with the test compounds at a specific concentration (e.g., 10 μ M).^[2]
- **Fluorescence Measurement:** The intracellular accumulation of the fluorescent substrate is measured using flow cytometry or a fluorescence microplate reader. Increased fluorescence indicates inhibition of P-gp.

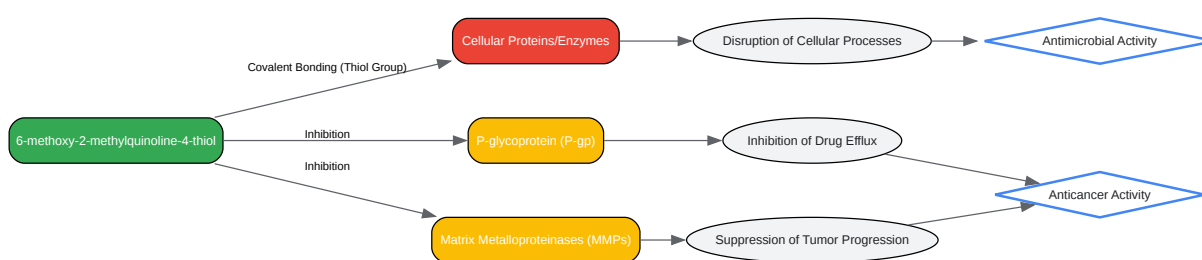
Antimicrobial Susceptibility Testing (Microbroth Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.[7]

- Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
- Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the microbial suspension.
- Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
- MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activities of **6-methoxy-2-methylquinoline-4-thiol** are attributed to its interaction with various cellular targets and pathways.

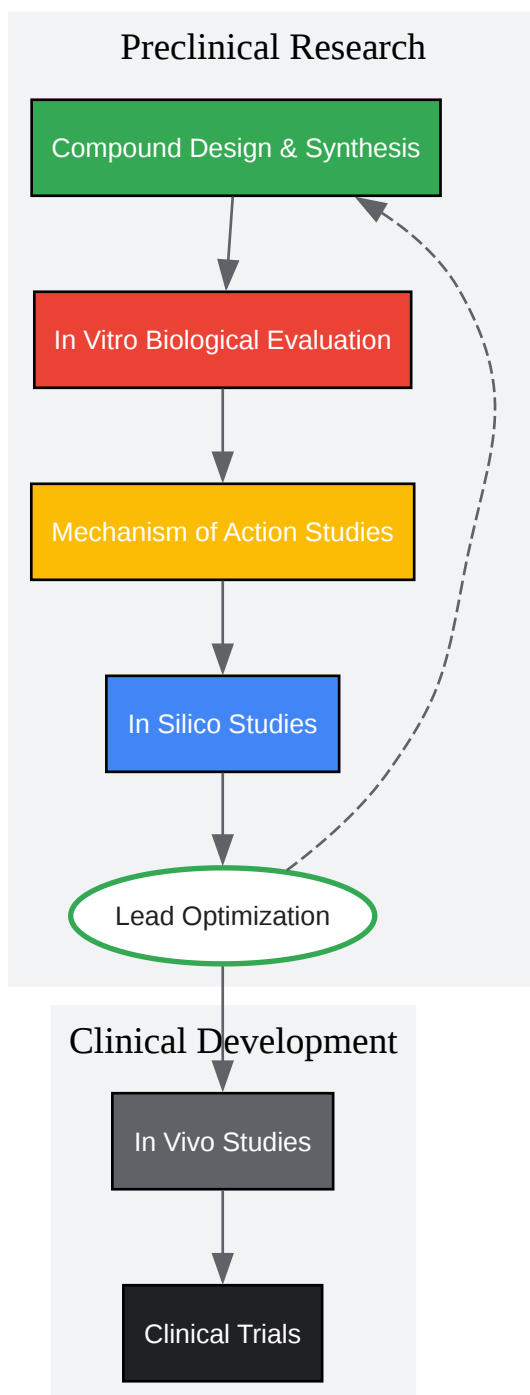


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Caption: Proposed mechanisms of action for **6-methoxy-2-methylquinoline-4-thiol**.

Experimental and Drug Discovery Workflow

The investigation of novel quinoline derivatives typically follows a structured workflow from initial design to potential clinical application.



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Caption: General workflow for the discovery and development of quinoline-based drugs.

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